![molecular formula C5H6IN3 B1613007 2-hydrazinyl-5-iodoPyridine CAS No. 77992-46-2](/img/structure/B1613007.png)
2-hydrazinyl-5-iodoPyridine
Overview
Description
2-hydrazinyl-5-iodoPyridine (2HIP) is an organic compound composed of a hydrazine moiety and a pyridine ring, with an iodine atom attached to the 5-position of the pyridine ring. This compound has been studied extensively for its potential applications in the field of synthetic organic chemistry. It is used as a reagent for the synthesis of various heterocyclic compounds, and has also been explored for its potential use in the field of medicinal chemistry. In
Scientific Research Applications
Synthesis and Chemical Properties
2-Hydrazinyl-5-iodoPyridine and related compounds have significant applications in the field of organic synthesis and chemical reactions. These compounds are used in various coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Facilitating Coupling Reactions : 2-Hydrazinyl-5-iodoPyridine derivatives are instrumental in various coupling reactions. For instance, 5-bromo-2-pyridylzinc iodide, a related compound, is used in cross-coupling reactions to produce diverse organic compounds (Rieke & Seung‐Hoi Kim, 2011).
Synthesis of Fluorescent Probes : Derivatives of 2-Hydrazinyl-5-iodoPyridine, such as 5-substituted 3-hydrazinyl derivatives, are used in synthesizing fluorescent probes for bioorthogonal labeling. These probes can absorb visible light over a broad range of wavelengths and are crucial in biochemical research (Özlem Dilek & S. Bane, 2008).
Organometallic Compound Synthesis : Compounds like 2,3,5,6-tetrafluoro-4-iodopyridine, which are closely related to 2-hydrazinyl-5-iodoPyridine, are used in the synthesis of various organometallic compounds. These compounds have applications in different chemical reactions and syntheses (R. Banks et al., 1967).
- arbonylation Reactions**: The use of 2-hydrazinyl-5-iodoPyridine derivatives in aminocarbonylation reactions to synthesize N-substituted nicotinamides and related compounds is another significant application. These synthesized compounds have potential biological importance (A. Takács et al., 2007).
Crystal Structure Analysis : The study of the crystal structures of 2-amino-5-iodopyridine salts has provided insights into hydrogen bonding and π-stacking, which are crucial in understanding molecular interactions and stability (M. Polson, M. Turnbull & J. Wikaira, 2013).
Vibrational Spectra and Assignments : Investigations into the vibrational spectra of 2-amino-5-iodopyridine by Fourier transform Raman and infrared spectroscopy offer detailed interpretations of molecular vibrations, essential for understanding molecular properties (N. Sundaraganesan et al., 2007).
Mechanism of Action
Target of Action
This compound is a building block in organic chemistry, often used in the synthesis of more complex molecules
Mode of Action
As a hydrazine derivative, it may participate in reactions involving the hydrazine functional group, such as condensation with aldehydes or ketones to form hydrazones . The iodine atom could potentially undergo substitution reactions, providing a site for the attachment of other functional groups .
Biochemical Pathways
Given its role as a building block in organic synthesis, it’s likely that its effects on biochemical pathways are indirect and depend on the final compounds it’s used to synthesize .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Hydrazinyl-5-iodoPyridine are not well-studied. As a small, polar molecule, it may have good solubility in water and could potentially be well-absorbed. These properties can be significantly altered depending on the final compound it’s used to synthesize .
Result of Action
As a building block in organic synthesis, its effects are likely to be determined by the final compounds it’s used to synthesize .
Action Environment
The action, efficacy, and stability of 2-Hydrazinyl-5-iodoPyridine can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity. Additionally, temperature and solvent can also play a significant role in its stability and reactivity .
properties
IUPAC Name |
(5-iodopyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWGDAERUEGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625449 | |
Record name | 2-Hydrazinyl-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-5-iodoPyridine | |
CAS RN |
77992-46-2 | |
Record name | 2-Hydrazinyl-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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